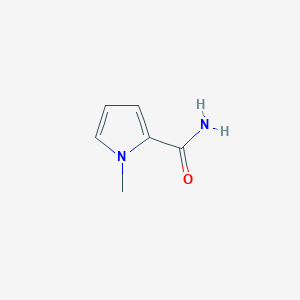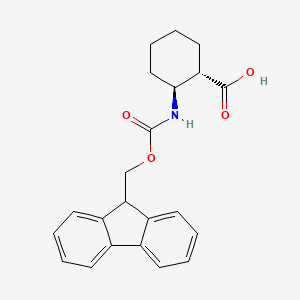
(1S,2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid
Vue d'ensemble
Description
The compound (1S,2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid is a chiral amino acid derivative that is likely to be of interest in the field of drug discovery and organic synthesis. While the provided papers do not directly discuss this compound, they do provide insights into related structures and their synthesis which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of related cyclohexanecarboxylic acid derivatives has been reported in the literature. For example, an efficient process for the synthesis of (1S,2R)-2-(methoxycarbonyl)cyclohex-4-ene-1-carboxylic acid was developed using Candida antarctica lipase-catalyzed desymmetrization . This method demonstrates the potential for enzymatic approaches in the synthesis of chiral cyclohexanecarboxylic acids, which could be applicable to the synthesis of (1S,2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid.
Molecular Structure Analysis
The molecular structure of cyclohexanecarboxylic acid derivatives is characterized by the presence of a cyclohexane ring, which can adopt various conformations. The introduction of substituents, such as fluorine atoms, has been shown to impact the conformation of the cyclohexane ring . This suggests that the bulky fluorenylmethoxy carbonyl group in the compound of interest would also influence its conformation and potentially its reactivity.
Chemical Reactions Analysis
While the provided papers do not detail reactions specific to (1S,2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid, the literature on cyclohexanecarboxylic acid derivatives suggests that these compounds can participate in a variety of chemical reactions. These may include coupling reactions to form peptides or transformations to introduce additional functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexanecarboxylic acid derivatives can be influenced by their substituents. For instance, the introduction of fluorine atoms has been shown to affect lipophilicity, acidity, and fluorescent properties . By analogy, the fluorenylmethoxy carbonyl group in the compound of interest is likely to confer unique physical and chemical properties that could be beneficial in drug discovery and organic synthesis applications.
Applications De Recherche Scientifique
Solid-Phase Syntheses of β-Peptides
The compound is involved in the preparation of new N-Fmoc-protected β2-homoamino acids for solid-phase syntheses of β-peptides. It's a key component in the preparation process, offering high diastereoselectivities and yields, suitable for large-scale production of Fmoc-β2hXaa-OH, crucial for solid-phase syntheses of β-peptides (Šebesta & Seebach, 2003).
Formation of Self-Assembled Structures
This compound plays a role in the self-assembly of Fmoc modified aliphatic uncharged single amino acids. The self-assembling properties of these compounds form various morphologies such as flower-like and tube-like structures under different conditions like temperature and concentration. These findings are significant for designing novel self-assembled architectures with controllable functions (Gour et al., 2021).
Synthesis of Oligomers and Cyclodepsipeptides
The compound is utilized in the synthesis of oligomers derived from amide-linked neuraminic acid analogues and in the synthesis of complex head-to-side-chain cyclodepsipeptides. These are promising for pharmaceutical applications due to their structural diversity and broad range of biological activities (Gregar & Gervay-Hague, 2004); (Pelay-Gimeno, Albericio, & Tulla-Puche, 2016).
Drug Delivery Systems and Chemical Synthesis
This chemical entity is also involved in the creation of drug delivery systems and novel chemical synthesis methods, showcasing its versatility in different scientific research applications. For instance, it's used as surfactants for carbon nanotubes and in the creation of enzyme-activated surfactants that create homogeneous aqueous nanotube dispersions (Cousins et al., 2009).
Safety And Hazards
Propriétés
IUPAC Name |
(1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-21(25)18-11-5-6-12-20(18)23-22(26)27-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-4,7-10,18-20H,5-6,11-13H2,(H,23,26)(H,24,25)/t18-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMNDTGOODAUNI-ICSRJNTNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361181 | |
| Record name | (1S,2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid | |
CAS RN |
312965-07-4 | |
| Record name | (1S,2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=312965-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S,2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Pyridinecarboxylic acid, 2-[(3,5-dimethylphenyl)amino]-](/img/structure/B1299552.png)
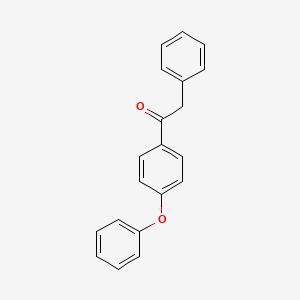
![ethyl N-[2-cyano-2-[(4-fluorophenyl)hydrazinylidene]acetyl]carbamate](/img/structure/B1299555.png)
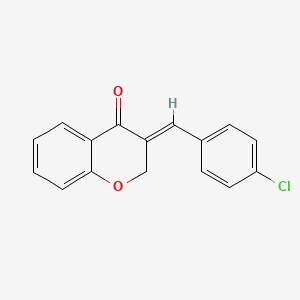
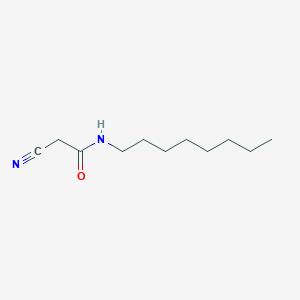
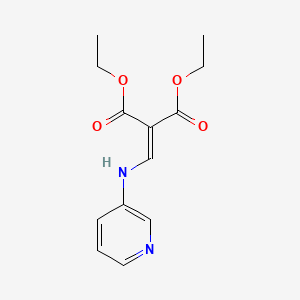
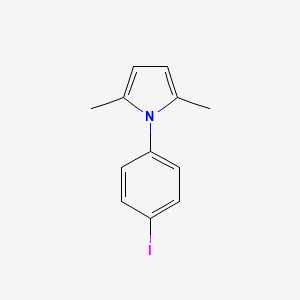

![Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B1299582.png)

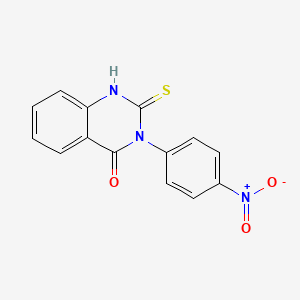
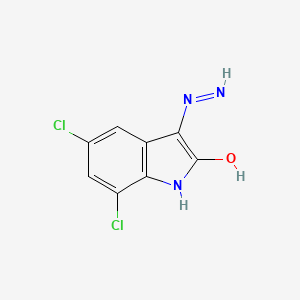
![2-[(4-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1299592.png)
